N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a thiazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety and a substituted phenyl group. The compound’s structure includes a central thiazole ring linked to a 2-oxoethylamine group substituted with a 4-(diethylamino)-2-methylphenyl moiety.
Properties
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-4-28(5-2)18-7-8-19(15(3)10-18)26-22(29)12-17-13-33-24(25-17)27-23(30)16-6-9-20-21(11-16)32-14-31-20/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFFYVVJQILIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Esterification and Alkylation
The synthesis commences with methyl esterification of 2,3-dihydroxybenzoic acid 12 using methanol and sulfuric acid, yielding methyl 2,3-dihydroxybenzoate 13 (85% yield). Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate affords methyl benzo[d]dioxole-5-carboxylate 14 (78% yield). Hydrolysis of 14 with lithium hydroxide generates benzo[d]dioxole-5-carboxylic acid 15 (92% yield).
Table 1: Reaction Conditions for Benzo[d]dioxole-5-carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12 h | 85% |
| Alkylation | 1,2-dibromoethane, K₂CO₃, DMF, 80°C, 6 h | 78% |
| Hydrolysis | LiOH, THF/H₂O, rt, 4 h | 92% |
Construction of the Thiazole Core
Hantzsch-Thiazole Synthesis
The thiazole ring is assembled via (3+2) heterocyclization between phenacyl bromide 16 and thiourea derivative 17 (derived from 4-(diethylamino)-2-methylaniline 18 ). Microwave-assisted conditions (ethanol, 80°C, 10 min) yield 4-(2-oxoethyl)thiazole-2-amine 19 (88% yield).
Mechanistic Insight :
- Nucleophilic attack of thiourea’s sulfur on phenacyl bromide forms an isothiourea intermediate.
- Cyclocondensation eliminates HBr, yielding the thiazole ring.
Table 2: Optimization of Thiazole Synthesis
| Condition | Time | Yield |
|---|---|---|
| Conventional heating | 6 h | 72% |
| Microwave | 10 min | 88% |
Introduction of the Diethylamino Group
Phase-Transfer Catalyzed N-Alkylation
4-Amino-2-methylphenylacetic acid 20 undergoes methyl esterification (SOCl₂/MeOH, 60°C, 12 h) to 21 , followed by N-alkylation with diethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide, NaOH, 50°C, 8 h). This yields 4-(diethylamino)-2-methylphenylacetic acid methyl ester 22 (82% yield).
Critical Note : Phase-transfer catalysis enhances reaction efficiency by facilitating interfacial reagent transfer, minimizing side reactions.
Carboxamide Coupling
EDC-Mediated Amide Bond Formation
Benzo[d]dioxole-5-carboxylic acid 15 is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with 4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-amine 23 (derived from 19 and 22 ) affords the target compound in 76% yield.
Table 3: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Yield |
|---|---|---|
| DCC | CH₂Cl₂ | 58% |
| EDC | CH₂Cl₂ | 76% |
Structural Characterization and Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 6.93–6.97 (m, 3H, Ar-H), 4.32 (s, 2H, CH₂), 3.41 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 2.33 (s, 3H, CH₃), 1.12 (t, J = 7.0 Hz, 6H, CH₂CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₇N₄O₄S: 483.1702; found: 483.1705.
Challenges and Optimization
Regioselectivity in Thiazole Formation
Microwave irradiation proved critical for enhancing regioselectivity and reducing reaction time (10 min vs. 6 h).
Purification of Hydrophobic Intermediates
Silica gel chromatography (EtOAc/hexane, 3:7) effectively resolved the target compound from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Converts the compound into its corresponding oxide.
Reduction: Reduces the compound to produce simpler derivatives.
Substitution: Allows the exchange of functional groups, modifying its properties.
Oxidation: Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Employs reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Utilizes various halogenating agents, acids, or bases depending on the required product.
Major Products: The major products formed from these reactions vary widely and can include simplified aromatic compounds, aminophenyl derivatives, and thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives in this chemical class have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
In a study published in ACS Omega, related compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several cancer lines including OVCAR-8 and NCI-H40 . This highlights the potential of the compound in cancer therapeutics.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Compounds with similar functionalities have been studied for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Case Study:
Research has shown that thiazole derivatives can modulate neuroinflammatory pathways, suggesting that this compound may offer therapeutic benefits in neurodegenerative conditions .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring: This is achieved through the reaction of appropriate thioamide precursors with α-halo ketones under basic conditions.
- Coupling Reaction: The thiazole intermediate is then coupled with the benzo[d][1,3]dioxole derivative using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Modification: The carboxamide group is introduced via acylation reactions to complete the synthesis.
Data Table: Summary of Biological Activities
| Activity Type | Related Compound | Target Cell Lines | Percent Growth Inhibition (%) |
|---|---|---|---|
| Anticancer | N-Aryl derivatives | OVCAR-8 | 85.26 |
| NCI-H40 | 86.61 | ||
| Neuroprotection | Thiazole derivatives | Neuronal cells | Not quantified |
Mechanism of Action
The mechanism by which N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interaction with molecular targets such as enzymes, receptors, and DNA. It can inhibit or activate specific pathways, influencing cellular processes and biochemical reactions. Its unique structure allows it to bind selectively, leading to desired biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key SAR Trends :
- Electron-Donating Groups (e.g., methoxy, diethylamino): Improve solubility and interaction with polar residues in enzymatic pockets .
- Halogen Substituents (e.g., fluorine) : Enhance binding affinity and metabolic stability via hydrophobic and electrostatic interactions .
Physicochemical Properties
Table 3: Comparative Physicochemical Properties
Notes:
- The target compound’s high logP (3.8) suggests significant lipophilicity, favoring blood-brain barrier penetration.
- Polar surface area (PSA) values correlate with permeability; analogues with PSA > 100 Ų (e.g., furan derivatives) exhibit reduced cell uptake .
Biological Activity
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the realms of antimicrobial and anti-tubercular properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.
- Molecular Formula : C25H30N4O4S
- Molecular Weight : 482.6 g/mol
- CAS Number : 921559-29-7
The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The diethylamino group and benzo[d][1,3]dioxole moiety contribute to its potential pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and anti-tubercular effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazole, including compounds similar to the one , exhibit broad-spectrum antibacterial activity. For instance, compounds synthesized from benzothiazole frameworks have shown effective inhibition against various bacterial strains:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| 7a | Antibacterial | 0.08 |
| 7b | Antibacterial | 0.32 |
| 7c | Antibacterial | 0.32 |
| INH | Control | 0.2 |
The above table illustrates that some synthesized benzothiazole derivatives possess comparable or superior activity to standard antibiotics like Isoniazid (INH) against Mycobacterium tuberculosis .
Anti-Tubercular Activity
The compound's structural components suggest it may interact with critical targets in M. tuberculosis. A study highlighted the importance of structure-activity relationships (SARs) in developing new anti-tubercular agents:
- In Vitro Studies : Various synthesized benzothiazole derivatives were tested against M. tuberculosis H37Rv, revealing moderate to good activity.
- Mechanism of Action : Molecular docking studies indicated that certain derivatives bind effectively to the DprE1 protein, a key target for anti-tubercular drugs.
The binding affinities observed during these studies suggest that modifications to the compound could enhance its efficacy as an anti-tubercular agent .
Case Studies
Several case studies have documented the synthesis and evaluation of benzothiazole derivatives:
- Synthesis and Evaluation : A study synthesized new benzothiazole derivatives and assessed their antimicrobial activities using standard methods. Compounds exhibited varying levels of activity against Staphylococcus aureus and Escherichia coli, indicating a promising scope for further development .
- Molecular Docking Studies : In-depth molecular docking analyses have been performed on similar compounds, demonstrating significant interactions with target proteins involved in bacterial resistance mechanisms . These studies support the hypothesis that structural modifications can lead to enhanced biological activity.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
Synthesis typically involves multi-step reactions with functional group coupling. Key steps include:
- Thiazole ring formation : Reacting amino-thiazole intermediates with halogenated acetyl groups under reflux in solvents like DMF or dichloromethane .
- Amide bond formation : Using coupling agents (e.g., EDCI) with controlled pH and temperature to link the benzo[d][1,3]dioxole-carboxamide moiety .
- Optimization : Solvent choice (e.g., ethanol for recrystallization) and reaction time adjustments (12–24 hours) improve yields (≥65%) and purity (>95%) .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : H and C NMR confirm the presence of diethylamino, thiazole, and benzo[d][1,3]dioxole groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHNOS) and isotopic patterns .
- IR spectroscopy : Peaks at ~1650–1700 cm indicate carbonyl groups in the carboxamide and oxoethyl moieties .
Q. What preliminary biological screening methods are recommended?
- In vitro cytotoxicity assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT assays to assess IC values .
- Enzyme inhibition studies : Test interactions with kinases or proteases via fluorescence-based assays .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and stability in plasma using HPLC .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Analog synthesis : Modify substituents (e.g., replace diethylamino with morpholino or piperazine) and compare bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups for target binding .
- Data correlation : Tabulate IC values against structural variations (see Table 1 ).
Table 1: SAR of Key Analogs
| Analog Structure | Modification Site | IC (μM) | Target Protein |
|---|---|---|---|
| Diethylamino → Piperazine | Amino group | 1.2 | Kinase X |
| Benzo[d][1,3]dioxole → Phenyl | Aromatic core | 5.8 | Protease Y |
| Thiazole → Oxazole | Heterocyclic ring | >10 | N/A |
| Data aggregated from |
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinase X) .
- Meta-analysis : Compare data across analogs (e.g., lower activity in oxazole derivatives vs. thiazole) to identify structural determinants .
Q. What advanced techniques elucidate the mechanism of action?
- Molecular docking : Simulate binding poses with targets (e.g., kinase X’s ATP-binding pocket) using AutoDock Vina .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How to optimize bioavailability and pharmacokinetics?
- LogP optimization : Introduce polar groups (e.g., -OH or -COOH) to reduce LogP from ~3.5 to 2.0 .
- Prodrug design : Mask the carboxamide as an ester to enhance intestinal absorption .
- Microsomal stability assays : Use liver microsomes to assess metabolic degradation and guide structural tweaks .
Methodological Notes
- Key references : Prioritize synthesis protocols from , SAR from , and mechanistic studies from .
- Data validation : Cross-check NMR/MS data with published spectra for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
